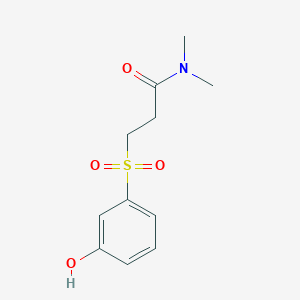![molecular formula C16H21N3O2 B6968348 3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B6968348.png)
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an oxadiazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the 3-methylpiperidine derivative. This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.
Synthesis of the Phenoxy Intermediate: The next step involves the preparation of the phenoxy intermediate by reacting 2-bromophenol with the piperidine derivative in the presence of a base such as potassium carbonate.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the phenoxy intermediate with an appropriate nitrile oxide precursor to form the 1,2,4-oxadiazole ring. This reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and oxadiazole moiety are key functional groups that contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,3,4-oxadiazole: Similar structure but with a different oxadiazole ring.
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-thiadiazole: Features a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the piperidine and oxadiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
3-methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-6-5-9-19(10-12)14-7-3-4-8-15(14)20-11-16-17-13(2)18-21-16/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWUSGWPRDMALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2OCC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile](/img/structure/B6968269.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxamide](/img/structure/B6968276.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B6968284.png)

![2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6968286.png)
![6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B6968293.png)
![5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B6968294.png)
![tert-butyl N-[3-[[1-[1-(hydroxymethyl)cyclobutyl]-2-methylpropyl]amino]-3-oxopropyl]carbamate](/img/structure/B6968302.png)
![2-(4-Fluorophenyl)-2-[4-[(2-methyltriazol-4-yl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6968309.png)
![3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B6968311.png)
![1-(3,5-Dimethoxyphenyl)-3-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B6968317.png)

![5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B6968328.png)
![2,2-dimethyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]propanamide](/img/structure/B6968339.png)
